1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine
Description
Properties
Molecular Formula |
C8H12BrNS |
|---|---|
Molecular Weight |
234.16 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H12BrNS/c1-8(2,10)5-6-3-4-7(9)11-6/h3-4H,5,10H2,1-2H3 |
InChI Key |
ITEWAWUPOYPGLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(S1)Br)N |
Origin of Product |
United States |
Preparation Methods
Bromination of Thiophene Derivatives
Bromination of thiophene rings is a common step to introduce the 5-bromo substituent. Several methods are reported:
These bromination methods are applicable to thiophene derivatives and can be adapted for 5-bromination of 2-substituted thiophenes.
Introduction of 2-Methylpropan-2-amine Side Chain
The side chain can be introduced via alkylation or amination of a suitable precursor:
- One approach involves the synthesis of a ketone intermediate via Friedel-Crafts acylation, followed by reductive amination to introduce the 2-methylpropan-2-amine moiety.
- For example, a Friedel-Crafts reaction between 2-(4-fluorophenyl)thiophene and 2-methyl-5-bromobenzoic acid yields a ketone intermediate, which can be reduced to the corresponding benzyl derivative.
- Subsequent amination or reductive amination with an amine source (e.g., ammonia or amine derivatives) affords the desired amine.
Example Synthetic Route (Inferred)
Based on literature and patent data, a plausible synthetic sequence is:
Starting material: 2-bromothiophene.
Coupling reaction: 2-bromothiophene with suitable aryl halides to introduce substituents at the 2-position (e.g., 4-fluorophenyl group).
Friedel-Crafts acylation: React the 2-substituted thiophene with 2-methyl-5-bromobenzoic acid to form a ketone intermediate.
Reduction: Reduce the ketone to the corresponding benzyl derivative.
Amination: Introduce the 2-methylpropan-2-amine group via reductive amination or nucleophilic substitution.
Purification: Use extraction, washing, drying, and chromatographic methods to isolate the pure product.
Detailed Reaction Conditions and Yields
Bromination Step
Friedel-Crafts Acylation and Reduction
- Friedel-Crafts reaction of 2-(4-fluorophenyl)thiophene with 2-methyl-5-bromobenzoic acid yields the ketone intermediate.
- Conditions typically involve Lewis acid catalysts such as aluminum chloride (AlCl3) or other acid catalysts under controlled temperature.
- Reduction of the ketone to the corresponding benzyl derivative can be achieved using hydride reagents (e.g., sodium borohydride or lithium aluminum hydride).
Amination to 1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine
- Amination can be performed by reacting the benzyl intermediate with ammonia or amine sources under reductive amination conditions.
- Alternatively, nucleophilic substitution on suitable leaving groups can be employed.
- The reaction mixture is typically worked up by basification and extraction with organic solvents, followed by drying and concentration.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm the structure and substitution pattern.
- Mass Spectrometry (MS): Electrospray ionization (ESI) MS shows molecular ion peaks consistent with the expected molecular weight.
- Infrared Spectroscopy (IR): Characteristic absorption bands confirm functional groups.
- Purity: Chromatographic techniques such as thin-layer chromatography (TLC) and column chromatography are used for purification and purity assessment.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Bromination | Br2 or NBS in CHCl3 or THF | 0-60 °C, 1-12 h | 5-Bromothiophene derivative | 65-81 |
| 2 | Coupling | 2-bromothiophene + aryl halide | Pd-catalyzed or other coupling | 2-substituted thiophene | Not specified |
| 3 | Friedel-Crafts acylation | 2-methyl-5-bromobenzoic acid + Lewis acid | Controlled temp, solvent | Ketone intermediate | Not specified |
| 4 | Reduction | NaBH4 or LiAlH4 | Standard reduction conditions | Benzyl derivative | Not specified |
| 5 | Amination | Ammonia or amine + reductive amination | Mild heating, solvent | Target amine | Not specified |
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atom.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction where the bromine atom is replaced with a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Organolithium or Grignard reagents under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: De-brominated thiophene derivatives.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine involves its interaction with molecular targets through its brominated thiophene ring and amine group. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s ability to undergo substitution reactions allows it to form covalent bonds with target molecules, thereby altering their function .
Comparison with Similar Compounds
Research Implications
1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine serves as a versatile building block in drug discovery (e.g., MAO inhibitors, CNS agents) and materials science (e.g., conductive polymers). Its structural analogues highlight the importance of halogenation and amine substitution in tuning reactivity and bioactivity. Further studies should explore its pharmacokinetics and applications in catalysis .
Biological Activity
1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings.
Antimicrobial Activity
Research has demonstrated that derivatives containing the 5-bromothiophen moiety exhibit significant antimicrobial properties. A study synthesized various derivatives of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] piperazinyl quinolones. These derivatives were evaluated against Gram-positive and Gram-negative bacteria, showing comparable or superior activity against strains such as Staphylococcus aureus and Bacillus subtilis when compared to established antibiotics like ciprofloxacin and norfloxacin .
| Compound Type | Activity Against | Reference |
|---|---|---|
| N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] | Gram-positive bacteria | |
| N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] | Gram-negative bacteria |
Anti-inflammatory Properties
The anti-inflammatory potential of compounds related to 1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine has been explored in various studies. In particular, compounds synthesized with similar structural features have shown effectiveness in inhibiting cyclooxygenase enzymes (COX), which are critical in the inflammatory response. For instance, some derivatives exhibited IC50 values in the range of 0.76–9.01 µM against COX enzymes, indicating their potential as anti-inflammatory agents .
Anticancer Activity
The anticancer effects of compounds derived from 1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine have also been reported. A derivative was tested for its ability to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy. The compound showed an IC50 value of 0.06 µM against DHFR, demonstrating potent activity against various cancer cell lines including non-small cell lung cancer and breast cancer .
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| DHFR Inhibition | Various Cancer Cell Lines | 0.06 | |
| COX Inhibition | COX Enzymes | 0.76–9.01 |
Case Study 1: Antimicrobial Efficacy
In a comparative study, derivatives of the compound were tested against standard bacterial strains. The results indicated that certain derivatives not only matched but exceeded the efficacy of traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Assessment
In vivo studies involving carrageenan-induced inflammation models showed that compounds based on the 5-bromothiophen structure significantly reduced inflammation markers compared to controls, further validating their therapeutic potential in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine, and how can reaction yields be optimized?
- Answer : The compound is synthesized via nucleophilic substitution or coupling reactions involving brominated thiophene derivatives. For example, bromination of thiophene followed by amination with 2-methylpropan-2-amine under basic conditions (e.g., sodium hydride) promotes nucleophilic attack . Optimization involves:
- Reaction monitoring : Adjusting reactant stoichiometry and reaction time.
- Purification : Techniques like recrystallization or column chromatography improve purity .
- Catalyst selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- Answer :
- NMR spectroscopy : Confirms amine and bromothiophene moieties via characteristic shifts (e.g., δ 2.1–2.3 ppm for methyl groups, δ 6.8–7.2 ppm for thiophene protons) .
- X-ray crystallography : SHELXL (SHELX suite) refines crystal structures, particularly for resolving bond angles and halogen positions .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z ~246) .
Q. How does the bromothiophene moiety influence the compound’s reactivity in organic synthesis?
- Answer : The bromine atom at position 5 of the thiophene ring enhances electrophilicity, enabling:
- Cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic acids to form biaryl derivatives .
- Nucleophilic substitutions : Replacement of Br with amines or thiols under mild conditions .
- Oxidation/Reduction : Controlled oxidation of the thiophene ring or reduction of the amine group for derivatization .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Answer :
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Answer :
- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms or monoamine oxidases using fluorogenic substrates .
- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity .
- Pathway analysis : Transcriptomic/proteomic profiling (e.g., RNA-seq) identifies downstream targets in cell lines .
Q. How can computational modeling predict the compound’s interaction with neurological targets?
- Answer :
- Molecular docking : Tools like AutoDock Vina simulate binding to neurotransmitter receptors (e.g., 5-HT2A) using crystal structures from the PDB .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Correlate structural features (e.g., bromine electronegativity) with neuroactivity .
Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC50 values)?
- Answer :
- Experimental replication : Repeat assays in triplicate under standardized conditions (pH, temperature) .
- Control validation : Use reference inhibitors (e.g., ketanserin for 5-HT2A) to calibrate assay sensitivity .
- Meta-analysis : Compare datasets across studies while accounting for variables like cell type or assay methodology .
Q. What distinguishes this compound from structurally similar analogs (e.g., 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine)?
- Answer :
| Feature | 1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine | 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine |
|---|---|---|
| Aromatic system | Thiophene ring (5-membered, S-atom) | Indole ring (6-membered, N-atom) |
| Electron density | Lower due to sulfur’s electronegativity | Higher due to indole’s conjugated π-system |
| Biological targets | Predominantly serotonin receptors | Tyrosine kinase inhibitors |
- The thiophene’s smaller ring size and sulfur atom alter binding kinetics compared to indole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
